![molecular formula C22H29NO3S B4017318 N-[2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B4017318.png)
N-[2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]-4-methylbenzenesulfonamide
Description
Synthesis Analysis
The synthesis of related sulfonamide compounds often involves strategic functionalization to improve pharmacological properties for therapeutic applications. For instance, investigations into the structure-activity relationships of arylsulfonamide analogs highlight the exploration of chemical modifications to enhance solubility and pharmacological efficacy, particularly in the context of anticancer agents (Mun et al., 2012). Such strategies are indicative of the synthetic routes that might be employed for the compound , focusing on modifications that optimize function and pharmacokinetics.
Molecular Structure Analysis
Crystal structure and molecular electronic structure analyses are crucial for understanding the properties of sulfonamide compounds. Studies on related compounds reveal how variations in molecular conformation can influence activity, as seen in the structural comparison between different sulfonamide derivatives and their impact on biological activity (Borges et al., 2014). These analyses often utilize X-ray crystallography and density functional theory (DFT) calculations to elucidate the arrangement of atoms within a molecule and how this influences its chemical behavior.
Chemical Reactions and Properties
The reactivity and interaction of sulfonamide compounds with other molecules are of significant interest, particularly in the context of developing potential therapeutic agents. For example, the synthesis and reaction of benzenesulfonamide derivatives with various functional groups have been studied to create compounds with potent antitumor activity (Huang et al., 2001). Such studies highlight the potential chemical reactions and properties of sulfonamide compounds, including their ability to form stable complexes with metals, which could be relevant for the compound .
Physical Properties Analysis
The physical properties, including solubility, melting point, and stability, are essential for the practical application of any chemical compound. Research into related sulfonamide structures has indicated that poor water solubility can be a limitation, driving the need for chemical modifications to improve pharmaceutical properties (Mun et al., 2012).
Chemical Properties Analysis
The chemical properties, such as reactivity, potential for hydrogen bonding, and susceptibility to hydrolysis, are critical for the functional application of sulfonamides. Studies on sulfonamide derivatives have explored their corrosion inhibition efficiency, adsorption behavior, and interaction energies, providing insights into the chemical behavior and potential applications of these compounds (Tawfik, 2015).
properties
IUPAC Name |
N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-4-methylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO3S/c1-18-9-11-20(12-10-18)27(24,25)23-15-13-22(19-7-5-4-6-8-19)14-16-26-21(2,3)17-22/h4-12,23H,13-17H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQEHITHZYXVBBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC2(CCOC(C2)(C)C)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]-4-methylbenzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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